molecular formula C17H18O B1613168 4'-Methyl-3-(2-methylphenyl)propiophenone CAS No. 898789-10-1

4'-Methyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1613168
CAS No.: 898789-10-1
M. Wt: 238.32 g/mol
InChI Key: VUKGQZRKKYCKBL-UHFFFAOYSA-N
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Description

4’-Methyl-3-(2-methylphenyl)propiophenone is an organic compound characterized by a propiophenone structure with a methyl substituent at the 4th position and a 2-methylphenyl group. This compound is an aromatic ketone and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3-(2-methylphenyl)propiophenone can be achieved through several methods. One common route involves the reaction of benzenemethanol, a-ethenyl-4-methyl-, and 2-tolylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium diacetate, and a copper co-catalyst, such as copper (I) chloride, in dimethyl sulfoxide (DMSO) at 50°C under atmospheric pressure for 12 hours .

Industrial Production Methods

In industrial settings, the production of 4’-Methyl-3-(2-methylphenyl)propiophenone often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Br2 or Cl2 in the presence of a catalyst or under UV light.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4’-Methyl-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methyl-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(2-methylphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-7-9-16(10-8-13)17(18)12-11-15-6-4-3-5-14(15)2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKGQZRKKYCKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644004
Record name 3-(2-Methylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-10-1
Record name 3-(2-Methylphenyl)-1-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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